二乙基异丙基膦酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diethyl isopropylphosphonate and related compounds involves several strategies. One approach includes the reaction of diethyl 1-azidoalkylphosphonates with triphenylphosphine, followed by transformation into diethyl 1-(isothiocyano)alkylphosphonates through in situ reactions with carbon disulfide (Sikora & Gajda, 2000). Another method describes the metallation of N-substituted isoindolin-1-ones and subsequent reaction with diethyl vinylphosphonate, leading to phosphorylated isoindolinone derivatives (Jóźwiak et al., 2014).

Molecular Structure Analysis

The molecular structure of diethyl isopropylphosphonate derivatives has been elucidated through various spectroscopic methods. For instance, the structure of bis[diisopropyl[1,2-bis(diethylcarbamoyl)ethyl]phosphonate]erbium(III) nitrate monohydrate was determined, highlighting the monodentate coordination by a tripodal ligand system (McCabe, Duesler, & Paine, 1985).

Chemical Reactions and Properties

Diethyl isopropylphosphonate participates in various chemical reactions, demonstrating its versatility. For example, it has been used in the synthesis of diethyl (phenylamino) methyl phosphonate derivatives, showcasing its role in the preparation of compounds with potential anticorrosion properties (Moumeni et al., 2020).

Physical Properties Analysis

The physical properties, including phase transitions and dynamics of organic ionic plastic crystal materials related to diethyl isopropylphosphonate, have been studied through molecular dynamics simulations. These studies provide insights into the temperature-dependent microstructure and dynamics, contributing to the understanding of molecular motions underlying phase transitions (Chen et al., 2013).

Chemical Properties Analysis

The chemical properties of diethyl isopropylphosphonate derivatives have been characterized through DFT calculations, vibrational, electronic, HOMO-LUMO, Fukui analysis, and thermal stability studies. These analyses offer a comprehensive understanding of the compound's chemical behavior and its interactions at the molecular level (Uppal et al., 2018).

科学研究应用

合成和衍生物形成

二乙基异丙基膦酸酯作为各种化学衍生物合成的关键前体,展示了其在有机合成中的多功能性。例如,它用于磷酸化异吲哚啉酮衍生物的合成,展示了其在生成具有潜在药用价值的化合物的效用 (Jóźwiak 等,2014)。此外,它还有助于制备 α-氨基膦酸酯,后者充当低碳钢的缓蚀剂,突出了其在保护金属免受腐蚀性环境方面的工业意义 (Gupta 等,2017)。

材料科学和电解质

在材料科学领域,二乙基异丙基膦酸酯相关化合物,如六氟磷酸二乙基(甲基)(异丁基)鏻,因其在储能和光收集装置中作为固体电解质的潜力而受到探索。这反映了该化合物在推进可再生能源和高效储能解决方案技术中的作用 (Carignano,2013)。

聚合和材料特性

该化合物还在聚合物科学领域得到应用,在聚合过程中用于生产具有精确分子量和低多分散性的聚(乙烯基膦酸酯)。这证明了其在创造具有针对各种应用量身定制的性能的高级聚合物材料中的重要性,范围从生物医学到工业用途 (Salzinger 等,2011)。

阻燃性

此外,二乙基异丙基膦酸酯衍生物因其用作阻燃剂的应用而受到研究。此类衍生物对棉织物的研究提供了对更安全、更有效的阻燃材料开发的见解,这对于提高纺织品和其他材料的防火安全标准至关重要 (Nguyen 等,2014)。

安全和危害

Diethyl isopropylphosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system and the central nervous system .

未来方向

Phosphonates, including diethyl isopropylphosphonate, have significant potential for future research due to their unique biological properties and synthetic potential . They are increasingly being used in the development of potential drugs and agrochemicals . Therefore, synthesizing structurally diverse phosphonate derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

属性

IUPAC Name |

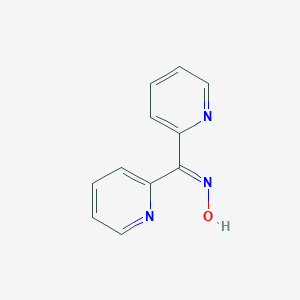

2-diethoxyphosphorylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMDSXRMQXBCJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343008 |

Source

|

| Record name | Diethyl isopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl isopropylphosphonate | |

CAS RN |

1538-69-8 |

Source

|

| Record name | Diethyl isopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)